2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
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Description
2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H20ClN5O3 and its molecular weight is 485.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeglutathione peroxidase 4 (GPX4) , which plays a crucial role in protecting the cell from oxidative damage.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to an imbalance in the cell’s redox state .
Biochemical Pathways
The compound likely affects the glutathione pathway , given its potential inhibition of GPX4 . GPX4 is an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. Inhibition of GPX4 can lead to an accumulation of reactive oxygen species and lipid peroxides, disrupting cellular functions and potentially leading to cell death.
Result of Action
The result of the compound’s action would likely be an increase in oxidative stress within the cell due to the inhibition of GPX4 . This could lead to cell death, making the compound potentially useful in contexts where inducing cell death is desirable, such as in cancer treatment.
Properties
IUPAC Name |
2-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-20-12-8-18(9-13-20)24-30-26(35-31-24)23-15-32(16-28-23)14-17-6-10-19(11-7-17)29-25(33)21-4-2-3-5-22(21)27/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSPNRJGTSZHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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